molecular formula C12H17Cl2N5O2S B1663004 N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide CAS No. 91742-10-8

N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide

Cat. No. B1663004
CAS RN: 91742-10-8
M. Wt: 293.35 g/mol
InChI Key: PMTUBVLLVFJRLK-UHFFFAOYSA-N
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Description

“N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide” appears to be a complex organic compound. The “guanidinoethyl” part suggests the presence of a guanidine functional group, which is a common feature in many biological molecules and pharmaceuticals. The “5-isoquinolinesulfonamide” part suggests the compound contains an isoquinoline, a type of heterocyclic compound, and a sulfonamide group, which is often found in antibiotics.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline core, followed by the introduction of the sulfonamide and guanidinoethyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring system, along with the sulfonamide and guanidinoethyl groups. These functional groups could potentially participate in a variety of chemical reactions.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The guanidine group is basic and can participate in acid-base reactions. The sulfonamide group can participate in a variety of reactions, including hydrolysis and displacement reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups.


Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in pharmaceuticals or other applications.


properties

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDNBFMSVMUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919543
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide

CAS RN

91742-10-8
Record name N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91742-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
A Morikawa, T Sone, T Asano - Journal of medicinal chemistry, 1989 - ACS Publications
Certain sulfonamide compounds, such as thiadiazide1 and p-aminobenzenesulfonamide derivatives, 2 are used clinically as drugs. Though the sulfonamide group is thought to be an …
Number of citations: 35 pubs.acs.org
RE Martell, RU Simpson, T Hsu - Biochemical pharmacology, 1988 - Elsevier
HL-60 promyelocytic leukemia cells were induced to differentiate by 1,25-dihydroxyvitamin D 3 (calcitriol) into mature monocytes. Differentiation was assessed by nitro blue tetrazolium …
Number of citations: 28 www.sciencedirect.com
T Asano, H Hidaka - Journal of Pharmacology and Experimental …, 1984 - ASPET
A novel compound, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide (HA1004) was found to be a potent relaxant of blood vessels. Rabbit aortic strips contracted by 18 mM KCl relaxed …
Number of citations: 140 jpet.aspetjournals.org
I Fujita, K Takeshige, S Minakami - Biochemical pharmacology, 1986 - Elsevier
Superoxide formation of human neutrophils stimulated by phorbol 12-myristate 13-acetate (PMA), N-formyl-methionyl-leucyl-phenylalanine, or calcium ionophore A23187 was inhibited …
Number of citations: 50 www.sciencedirect.com
M Nishikawa, Y Uemura, H Hidaka, S Shirakawa - Life sciences, 1986 - Elsevier
Abstract Treatment of the human promyelocytic leukemia cell line HL-60, with 12-o-tetradecanoylphorbol acetate (TPA) results in the differentiation into macrophage-like cell. A potent …
Number of citations: 67 www.sciencedirect.com
M Ito, F Tanabe, A Sato, Y Takami, S Shigeta - International journal of …, 1988 - Elsevier
A potent inhibitor of protein kinase C(PKC),1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7), dose-dependently inhibited natural killer (NK) activity in large granular …
Number of citations: 17 www.sciencedirect.com
AK Dixon, L Widdowson… - Journal of …, 1997 - Wiley Online Library
The influence of the adenosine A 2A receptor on the A 1 receptor was examined in rat striatal nerve terminals, a model for other cells in which these receptors are coexpressed. …
Number of citations: 122 onlinelibrary.wiley.com
A Sato, F Tanabe, M Ito, E Ishida, S Shigeta - International journal of …, 1990 - Elsevier
The potent protein kinase C (PKC) inhibitors, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and staurosporine, significantly enhanced concanavalin A (Con A)-…
Number of citations: 4 www.sciencedirect.com
K Hirata, K Fujiwara - Biochemical and biophysical research …, 1990 - Elsevier
In primary cultured rat hepatocytes, DNA synthesis was markedly induced 48 h after plating by epidermal growth factor (EGF) and insulin added at 24 h, but not by 12- O -tetradecanoyl-…
Number of citations: 9 www.sciencedirect.com
T Koizumi, Y Nakao, T Matsui, Y Katakami… - Cellular …, 1986 - Elsevier
(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7), a protein kinase inhibitor, suppressed interleukin 2 (IL-2) production and IL-2 receptor (IL-2R) expression of the human leukemic T-…
Number of citations: 9 www.sciencedirect.com

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